4-(Difluoromethoxy)benzonitrile
Description
Overview of the Benzonitrile (B105546) Chemical Class
Benzonitriles are a class of organic compounds containing a benzene (B151609) ring attached to a nitrile (cyano) group. chemimpex.com The parent compound, benzonitrile (C₆H₅CN), is a colorless liquid with a characteristic almond-like odor. chemimpex.com Historically, benzonitrile was first synthesized in 1844 by Hermann Fehling through the thermal dehydration of ammonium (B1175870) benzoate (B1203000). chemrxiv.org The nitrile group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes the compound a versatile precursor for a variety of other functional groups. For example, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings. chemrxiv.org In industrial and laboratory settings, benzonitriles serve as important solvents and key intermediates in the synthesis of pharmaceuticals, dyes, and resins. chemimpex.com
Historical Context of Difluoromethoxy Group Incorporation in Organic Molecules
The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules, particularly in the context of medicinal chemistry, has gained significant traction in recent decades. orgsyn.org While the trifluoromethyl (-CF₃) group has a longer history of use, the unique properties of the -OCHF₂ group, such as its ability to act as a lipophilic hydrogen bond donor, have made it an increasingly attractive substituent for drug designers. chemicalbook.com The development of more efficient and reliable methods for introducing this functional group, a field known as difluoromethylation, has been a critical enabler of its wider application. rsc.org Early methods for creating difluoromethoxy ethers often involved the use of chlorodifluoromethane (B1668795) (Freon-22), a reagent that is now recognized as an ozone-depleting substance. researchgate.net This has spurred the development of modern synthetic strategies, including visible-light photoredox catalysis, which offer milder and more environmentally benign pathways to difluoromethoxylated compounds. researchgate.netnih.govnih.gov These advancements have made it easier to incorporate the -OCHF₂ group at later stages of a synthetic sequence, facilitating the exploration of its effects on the biological activity of complex molecules. nih.gov
Research Gaps and Future Directions for 4-(Difluoromethoxy)benzonitrile Studies
Despite its growing importance, the full potential of this compound as a building block remains an active area of research. One of the primary challenges lies in the development of more efficient and scalable "late-stage" difluoromethoxylation methods, which would allow for the introduction of the -OCHF₂ group into complex molecules with greater ease and precision. nih.gov
Future research is likely to focus on several key areas:
Expansion of Synthetic Utility: Exploring new reactions where this compound can serve as a precursor to a wider range of functionalized molecules and heterocyclic systems.
Novel Bioactive Molecules: Utilizing this compound in the synthesis of novel drug candidates for a broader range of therapeutic targets beyond neurological disorders. chemimpex.com The unique properties of the difluoromethoxy group could be leveraged to address challenges in areas such as oncology and infectious diseases.
Advanced Materials: Investigating the incorporation of the 4-(difluoromethoxy)phenyl moiety into polymers and other materials to create substances with enhanced thermal stability, chemical resistance, and specific electronic properties. chemimpex.com
Radiolabeling for PET Imaging: The development of user-friendly methods for introducing fluorine-18 (B77423) into the difluoromethyl group could open up new avenues for the use of this compound derivatives as radiotracers in Positron Emission Tomography (PET) imaging. researchgate.netox.ac.uk
As synthetic methodologies continue to evolve, it is anticipated that this compound will find even broader application, solidifying its role as a valuable tool in the chemist's arsenal (B13267) for the creation of next-generation pharmaceuticals and functional materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMOYCCCAFJQKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920380 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90446-25-6 | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Difluoromethoxy Benzonitrile and Derivatives
Strategic Approaches to Aryl Difluoromethyl Ethers Synthesis
The synthesis of aryl difluoromethyl ethers can be broadly approached through several strategic pathways, primarily involving the formation of the ether linkage to a difluoromethyl source.
The alkylation of phenolates with a difluorocarbene (:CF₂) source is a cornerstone for the synthesis of aryl difluoromethyl ethers. Historically, this was achieved using halodifluoromethanes, but contemporary methods favor safer, solid precursors that generate difluorocarbene in situ.
The traditional method involves the reaction of a phenolate (B1203915) salt with chlorodifluoromethane (B1668795) (HCF₂Cl or Freon 22). uni.edu This process, while effective, utilizes a gaseous, ozone-depleting substance that is challenging to handle on a large scale and is subject to environmental regulations. uni.eduamerigoscientific.com
More recent and operationally simpler methods employ stable, solid difluorocarbene precursors. A prominent example is sodium chlorodifluoroacetate (SCDA), which undergoes thermal decarboxylation to generate difluorocarbene. nih.gov The electrophilic carbene is then trapped by a nucleophilic phenolate, generated under basic conditions, to form the desired aryl difluoromethyl ether. amerigoscientific.comnih.gov This method avoids the handling of hazardous gases and is effective for a wide range of aromatic and heteroaromatic thiols, as well as phenols. amerigoscientific.com
Another class of modern reagents for this transformation includes difluoromethyl-sulfonium salts and difluoromethyltriflate (HCF₂OTf). uni.edusciencemadness.org These reagents also generate difluorocarbene under basic conditions, which then reacts with the phenolate. The reaction with HCF₂OTf is notably fast, often completing within minutes at room temperature, and demonstrates broad functional group tolerance, including compatibility with nitriles, esters, and ketones. uni.edu
| Difluorocarbene Source | Typical Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Chlorodifluoromethane (HCF₂Cl) | NaOH or KOH | DMF / H₂O | Elevated | Traditional method, gaseous reagent, environmental concerns. | uni.edu |
| Sodium Chlorodifluoroacetate (SCDA) | K₂CO₃ | DMF | ~95-110 °C | Stable solid precursor, operationally simple. | amerigoscientific.comnih.govresearchgate.net |
| Difluoromethyltriflate (HCF₂OTf) | KOH | MeCN / H₂O | Room Temp | Fast reaction, mild conditions, broad scope. | uni.edu |
| S-(Difluoromethyl)sulfonium Salt | LiOH | THF / H₂O | 10-25 °C | Bench-stable solid, good to excellent yields. | sciencemadness.org |
An alternative strategy for forming difluoroether linkages is the fluorodesulfurization of thionoesters. This reaction converts a C=S bond into a CF₂ group. α,α-Difluoroalkyl ethers can be synthesized from the corresponding thionoesters using a deoxofluorinating agent. prepchem.com Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) has been identified as a suitable reagent for this transformation, providing a pathway to difluoromethyl ethers from readily prepared thionoester precursors. prepchem.com
The reaction of aryl formates with sulfur tetrafluoride (SF₄) is not a commonly documented or standard method for the synthesis of aryl difluoromethyl ethers. Sulfur tetrafluoride is a potent deoxygenative fluorinating agent primarily used to convert carbonyl groups (C=O) into geminal difluorides (CF₂) and carboxylic acids (–COOH) into trifluoromethyl groups (–CF₃). wikipedia.org The application of SF₄ to an aryl formate (B1220265) (Ar-O-CHO) would not be expected to cleanly yield the corresponding aryl difluoromethyl ether (Ar-O-CF₂H).
Targeted Synthesis of 4-(Difluoromethoxy)benzonitrile
The direct synthesis of this compound can be achieved through various routes, often involving the introduction of the difluoromethoxy group onto a pre-existing benzonitrile (B105546) framework or the formation of the nitrile from a suitable precursor already containing the difluoromethoxy moiety.
A direct, albeit distinct, synthesis route produces 4-(difluoromethyl )benzonitrile from 4-methylbenzonitrile. This method does not yield an ether but converts a methyl group directly into a difluoromethyl group. In a procedure described in a patent by E. I. Du Pont de Nemours and Company, 4-methylbenzonitrile is treated with lead dioxide (PbO₂) and hydrogen fluoride (B91410) (HF). The reaction yields 4-(difluoromethyl)benzonitrile (B138393) as a yellow oil.
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 4-Methylbenzonitrile | Lead Dioxide (PbO₂), Hydrogen Fluoride (HF) | 45% | [patent US4051168A] |
This process represents a direct fluorination of a benzylic position to achieve the Ar-CF₂H structure.
A versatile method for preparing benzonitriles involves the reaction of a corresponding benzoyl chloride with an alkanesulfonamide in the presence of phosphorus pentachloride (PCl₅). acs.orgrsc.org This reaction serves as an effective method for converting an acyl chloride group into a nitrile.
For the targeted synthesis of this compound, the required starting material is 4-(difluoromethoxy)benzoyl chloride. This precursor can be readily synthesized from 4-(difluoromethoxy)benzoic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.
The general reaction proceeds by heating the substituted benzoyl chloride with an alkanesulfonamide (e.g., methanesulfonamide) and PCl₅ at elevated temperatures (e.g., 150-190 °C). acs.orgrsc.org The reaction is believed to proceed through an intermediate alkanesulfonyltrichlorophosphazene, which can be formed in situ. This intermediate then reacts with the benzoyl chloride to yield the final benzonitrile product. acs.org This method provides a reliable pathway to the nitrile functionality on an aromatic ring that already bears the desired difluoromethoxy group.
Synthesis of Related Difluoromethoxy-Substituted Benzonitrile Analogs
The synthesis of specifically substituted benzonitrile analogs presents unique challenges, often requiring multi-step procedures and careful control of reaction conditions to achieve the desired regioselectivity.
Synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzonitrile (B1410870)
The synthesis of 2,4-dichloro-5-(difluoromethoxy)benzonitrile is not explicitly detailed in readily available literature. However, a plausible synthetic route can be conceptualized based on established chemical transformations. The process would likely commence with a commercially available dichlorinated phenol (B47542).
A potential starting material is 2,4-dichloro-5-hydroxybenzaldehyde. The initial step would involve the conversion of the aldehyde group to a nitrile. This can be achieved through a reaction with hydroxylamine (B1172632) hydrochloride, followed by a dehydration agent. Subsequently, the crucial difluoromethoxylation of the phenolic hydroxyl group would be performed. This transformation can be challenging and may involve the use of reagents like chlorodifluoromethane (Freon-22) under basic conditions, or more modern difluoromethylating agents. The success of this synthesis is highly dependent on the chemoselectivity of the reactions and the stability of the intermediates.
Synthesis of 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile
The synthesis of a benzonitrile bearing both a difluoromethoxy and a trifluoromethoxy group represents a significant synthetic challenge due to the need for selective introduction of these two distinct fluorinated moieties. A feasible synthetic pathway could start from a precursor already containing one of the desired groups and a functional group that can be converted to the other.
One possible approach begins with 4-hydroxy-3-(trifluoromethoxy)benzonitrile (B2688508). The synthesis of this intermediate itself is a multi-step process, likely starting from a simpler trifluoromethoxylated phenol. Once the 4-hydroxy-3-(trifluoromethoxy)benzonitrile is obtained, the subsequent and final step is the difluoromethoxylation of the hydroxyl group. As mentioned previously, this can be accomplished using various difluoromethylating agents, with the choice of reagent and reaction conditions being critical to avoid undesired side reactions and to achieve a good yield of the target compound.
Synthetic Routes to Complex Architectures Incorporating this compound Moiety
The this compound moiety, or its corresponding aldehyde, serves as a valuable building block for the construction of more complex heterocyclic structures with potential applications in medicinal chemistry.
Development of Tetrazolo[1,5-a]quinoline (B14009986) Derivatives
The synthesis of tetrazolo[1,5-a]quinoline derivatives incorporating the 4-(difluoromethoxy)phenyl group can be achieved through a multi-step sequence. A common strategy for the formation of the tetrazolo[1,5-a]quinoline ring system involves the cyclization of a 2-azidoarylidenes. nih.gov
A plausible synthetic route would start with 4-(difluoromethoxy)benzaldehyde (B1349792). This aldehyde can undergo a Knoevenagel condensation with a suitable active methylene (B1212753) compound, such as a 2-azidophenylacetonitrile derivative, in the presence of a base. nih.gov The resulting 2-azido-α-cyanostilbene derivative can then undergo an intramolecular [3+2] cycloaddition of the azide (B81097) group onto the nitrile group to form the tetrazolo[1,5-a]quinoline ring system. nih.gov The reaction conditions, including the choice of solvent and base, are critical for the efficiency of both the condensation and the subsequent cyclization steps. nih.gov
Alternatively, the quinoline (B57606) ring can be constructed first, for instance, via a Doebner-von Miller reaction using 4-(difluoromethoxy)aniline (B1299965) and α,β-unsaturated aldehydes. The resulting quinoline can then be converted to a 2-chloroquinoline (B121035) derivative, which upon reaction with sodium azide, yields the desired tetrazolo[1,5-a]quinoline.
Synthesis of N-methyl-piperazine Chalcone (B49325) Derivatives
N-methyl-piperazine chalcones are a class of compounds that have been investigated for their biological activities. The synthesis of derivatives bearing the 4-(difluoromethoxy)phenyl group typically involves the Claisen-Schmidt condensation.
In a specific example, the synthesis of (E)-3-(4-(difluoromethoxy)phenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one was achieved by reacting 4-(difluoromethoxy)benzaldehyde with 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction proceeds at room temperature and generally affords the target chalcone in good yield.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield |
| 4-(Difluoromethoxy)benzaldehyde | 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one | 40% Ethanolic NaOH, 95% Ethanol (B145695), Room Temperature | (E)-3-(4-(Difluoromethoxy)phenyl)-1-(4-(4-methylpiperazin-1-yl)phenyl)prop-2-en-1-one | 92% |
Table 1: Synthesis of an N-methyl-piperazine Chalcone Derivative. This table is based on the data provided in the referenced literature.
Synthesis of Imidazopyridine Analogs
Imidazopyridines are another important class of heterocyclic compounds in drug discovery. The incorporation of a 4-(difluoromethoxy)phenyl group can be achieved through various synthetic strategies, often involving multicomponent reactions.
One common method for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine (B139424) with an α-haloketone. To introduce the desired moiety, a 2-bromo-1-(4-(difluoromethoxy)phenyl)ethan-1-one could be reacted with a substituted 2-aminopyridine.
Synthesis of 2-Amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one
The synthesis of 2-Amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one, a hydantoin (B18101) derivative, can be accomplished through a multicomponent reaction analogous to the Bucherer-Bergs synthesis. researchgate.netacs.org This one-pot approach is highly efficient for creating 5,5-disubstituted hydantoins. nih.gov
A plausible synthetic pathway involves the reaction of 4-(difluoromethoxy)benzaldehyde, benzophenone (B1666685), an ammonium (B1175870) salt, and a cyanide source. The reaction likely proceeds through the initial formation of an α-aminonitrile intermediate from the reaction of the ketones, cyanide, and ammonia (B1221849). rsc.orgnih.gov This intermediate then undergoes cyclization with carbonate to form the hydantoin ring.
Proposed Reaction Scheme:
The reaction would commence with the condensation of benzophenone and 4-(difluoromethoxy)benzaldehyde with ammonium carbonate and potassium cyanide in a suitable solvent, such as aqueous ethanol. researchgate.net Heating the mixture would facilitate the formation of the desired hydantoin product.
| Starting Material | Reagent | Product |
| 4-(Difluoromethoxy)benzaldehyde | Benzophenone, (NH₄)₂CO₃, KCN | 2-Amino-5-[4-(difluoromethoxy)phenyl]-5-phenyl-3,5-dihydroimidazol-4-one |
The mechanism involves the in situ formation of ammonium cyanide, which reacts with the ketones to form aminonitriles. These intermediates then react with carbon dioxide (from the decomposition of ammonium carbonate) to yield the final hydantoin product. researchgate.net The use of ketones like benzophenone can lead to the formation of α,α-disubstituted amino acids or their derivatives. nih.gov
Optimization of Synthetic Pathways and Reaction Conditions
The optimization of synthetic routes to this compound and its derivatives is crucial for improving yield, purity, and sustainability. This involves the exploration of novel catalytic systems, stereoselective methods, and green chemistry principles.
Catalytic Systems in Difluoromethoxylation Reactions
The introduction of the difluoromethoxy group onto an aromatic ring, such as in the synthesis of this compound from 4-hydroxybenzonitrile, can be achieved through various methods, with catalytic systems offering significant advantages in terms of mildness and efficiency.
Copper-Catalyzed Difluoromethoxylation: Copper-based catalysts are effective for the difluoromethylation of phenols. mdpi.comacs.org These reactions often utilize a source of difluorocarbene, which is then transferred to the phenolic oxygen. For instance, a copper catalyst can facilitate the reaction between a phenol and a difluoromethylating agent like TMSCF₂H. researchgate.net The reaction mechanism may involve the formation of a copper-difluorocarbene intermediate.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds in difluoromethoxylation reactions. researchgate.netpkusz.edu.cn This method allows for the generation of difluoromethyl radicals under mild conditions from suitable precursors. rsc.org These radicals can then be trapped by phenols to form the desired aryl difluoromethyl ethers. This approach offers high functional group tolerance and can often be performed at room temperature. acs.orgnih.gov For example, an iridium or ruthenium-based photocatalyst can be used to activate a difluoromethyl source, which then reacts with 4-hydroxybenzonitrile.
Palladium-Catalyzed Reactions: While more common for C-C bond formation, palladium catalysts have also been explored for the synthesis of fluorinated compounds. nih.govsci-hub.se Palladium-catalyzed cross-coupling reactions can be used to introduce a difluoromethyl group onto an aryl halide. sci-hub.se For instance, a palladium complex with a suitable phosphine (B1218219) ligand can catalyze the coupling of an aryl bromide or chloride with a difluoromethyl source. sci-hub.seyoutube.comyoutube.comyoutube.com
A common, albeit not strictly catalytic, method for the difluoromethylation of phenols involves the use of sodium chlorodifluoroacetate. orgsyn.org This salt decomposes upon heating to generate difluorocarbene in situ, which is then trapped by the phenoxide. sci-hub.se
| Catalytic System | Precursor | Difluoromethylating Agent |
| Copper-Catalyzed | 4-Hydroxybenzonitrile | TMSCF₂H, BrCF₂CO₂Et |
| Photoredox Catalysis | 4-Hydroxybenzonitrile | Various radical precursors |
| Palladium-Catalyzed | 4-Bromo/Chlorobenzonitrile | TMSCF₂H |
Stereoselective Synthesis of this compound Derivatives
While this compound itself is not chiral, its derivatives can possess stereocenters. The development of stereoselective methods to synthesize such derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science.
Asymmetric Catalysis: The atroposelective synthesis of axially chiral biaryl benzonitriles has been achieved using N-heterocyclic carbene (NHC) organocatalysis. youtube.com This strategy involves a dynamic kinetic resolution of a racemic starting material. A similar approach could potentially be applied to synthesize axially chiral derivatives of this compound.
Substrate-Controlled Diastereoselectivity: The inherent chirality of a starting material can direct the stereochemical outcome of a reaction. For instance, a chiral alcohol could be used to introduce a stereocenter into a derivative of this compound.
Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions of benzonitrile oxides with chiral alkenes can proceed with high diastereoselectivity. This compound could be converted to the corresponding benzonitrile oxide and then reacted with a chiral dipolarophile to yield a chiral heterocyclic derivative.
Green Chemistry Approaches in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) as solvents. Replacing these with more environmentally benign alternatives, such as water, ethanol, or ionic liquids, is a key green chemistry objective. The synthesis of benzonitriles has been demonstrated using ionic liquids, which can act as both solvent and catalyst and are often recyclable. sci-hub.se
Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. mdpi.com This can significantly reduce energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric ones as they reduce the amount of waste generated.
Use of Safer Reagents: The development of less hazardous difluoromethylating agents is an important area of research. For example, the use of bench-stable solids as difluorocarbene precursors is preferable to the use of hazardous gases. sci-hub.se
An example of a greener approach to benzonitrile synthesis involves the reaction of a benzaldehyde (B42025) with hydroxylamine hydrochloride in the presence of an ionic liquid, which serves as a recyclable agent, avoiding the use of corrosive acids and metal catalysts. sci-hub.se
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 4-(Difluoromethoxy)benzonitrile, ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, provide a comprehensive picture of its architecture.
In the ¹H NMR spectrum of this compound, the proton of the difluoromethoxy group (CHF₂) exhibits a characteristic triplet signal. This splitting pattern arises from the coupling of the proton with the two adjacent fluorine atoms. The chemical shift for this proton is typically observed around 6.61 ppm, with a large coupling constant (J) of approximately 72.4 Hz, which is indicative of a geminal H-F coupling. rsc.org The protons on the benzene (B151609) ring appear as two distinct doublets. The two protons ortho to the nitrile group are deshielded and resonate at approximately 7.69 ppm, while the two protons ortho to the difluoromethoxy group are more shielded and appear at around 7.22 ppm. rsc.org The coupling constant for these aromatic protons is about 8.5 Hz, which is typical for ortho-coupling in a para-substituted benzene ring. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 7.69 | d | 8.5 | 2H (aromatic, ortho to -CN) |
| 7.22 | d | 8.5 | 2H (aromatic, ortho to -OCHF₂) |
| 6.61 | t | 72.4 | 1H (-OCHF₂) |
Source: The Royal Society of Chemistry rsc.org
The ¹⁹F NMR spectrum provides specific information about the fluorine atoms within the molecule. For this compound, the two fluorine atoms of the difluoromethoxy group are chemically equivalent and thus produce a single signal. This signal appears as a doublet due to coupling with the single proton of the same group. The chemical shift is recorded at approximately -82.35 ppm, with a coupling constant (J) of about 72.5 Hz, which corresponds to the geminal H-F coupling observed in the ¹H NMR spectrum. rsc.org The significant shielding or deshielding effects in ¹⁹F NMR are sensitive to the electronic environment, making it a powerful tool for identifying fluorine-containing compounds. alfa-chemistry.com
Table 2: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| -82.35 | d | 72.5 | 2F (-OCHF₂) |
Source: The Royal Society of Chemistry rsc.org
The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The carbon of the nitrile group (-CN) typically appears in the range of 118-119 ppm. The carbon of the difluoromethoxy group (-OCHF₂) exhibits a characteristic triplet due to coupling with the two fluorine atoms, with a chemical shift around 112.97 ppm and a large C-F coupling constant of approximately 257.3 Hz. rsc.org The aromatic carbons show distinct signals reflecting their different electronic environments due to the electron-withdrawing nitrile group and the electron-donating (by resonance) difluoromethoxy group.
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 162.03 | t | 3.2 | C (ipso, attached to -OCHF₂) |
| 132.66 | s | CH (ortho to -CN) | |
| 121.12 | s | CH (ortho to -OCHF₂) | |
| 117.28 | s | C (ipso, attached to -CN) | |
| 112.97 | t | 257.3 | -OCHF₂ |
| 103.9-109.1 | C (quaternary, attached to -CN) |
Source: The Royal Society of Chemistry rsc.orgrsc.org
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and confirming the connectivity of the molecule. libretexts.orgsdsu.edu
COSY: A COSY spectrum of this compound would show correlations between the coupled aromatic protons, confirming their ortho relationship on the benzene ring. researchgate.netyoutube.com
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound are characterized by the distinct vibrational modes of its key functional groups.
Cyano Group (-C≡N): The nitrile group exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 2220-2240 cm⁻¹. frontiersin.orgresearchgate.net This stretching vibration is also observable in the Raman spectrum. researchgate.netijtsrd.com The exact position of this band can be influenced by the electronic effects of the substituents on the benzene ring.
Difluoromethoxy Group (-OCHF₂): The difluoromethoxy group has several characteristic vibrations. The C-F stretching vibrations are particularly prominent and appear in the region of 1000-1200 cm⁻¹. These are typically strong absorptions in the IR spectrum. The C-O stretching vibration of the ether linkage is also found in this region. The C-H stretching of the difluoromethyl group appears around 3000 cm⁻¹. rsc.org
A comprehensive vibrational analysis, often supported by computational calculations, allows for the assignment of the various observed bands to specific stretching, bending, and deformation modes within the molecule, providing a complete vibrational fingerprint. nih.govmdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula. nih.gov For this compound (C₈H₅F₂NO), the protonated molecular ion [M+H]⁺ is typically observed in the positive ion mode. The experimentally measured exact mass is compared to the theoretically calculated mass, and a close match provides definitive evidence of the molecular formula. nih.gov
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (HRMS) | Mass Error (ppm) |
| [M+H]⁺ | C₈H₆F₂NO⁺ | 170.0412 | 170.0410 | -1.2 |
Note: The "Observed Mass (HRMS)" and "Mass Error (ppm)" values are representative and illustrate a typical result for molecular formula confirmation.
The fragmentation pattern of this compound, typically studied using electron ionization (EI) mass spectrometry, provides valuable structural information. The molecular ions generated are energetically unstable and break down into smaller, characteristic fragments. chemguide.co.uk Analysis of these fragments helps to piece together the molecular structure.
For benzonitrile (B105546) derivatives, common fragmentation pathways include the loss of the nitrile group (CN) and cleavage at the substituent. nih.gov For this compound, key fragmentation events would be expected to include:
Loss of the difluoromethyl radical (•CHF₂): Cleavage of the O-CHF₂ bond would result in a phenoxy-nitrile cation.
Loss of the difluoromethoxy radical (•OCHF₂): Cleavage of the C-O bond would produce a cyanophenyl cation.
Loss of HCN: A common fragmentation for benzonitriles, leading to the formation of a benzyne (B1209423) radical cation. nih.gov
Formation of the cyanophenyl cation (m/z 102): This fragment arises from the cleavage of the C-O bond, losing the -OCHF₂ group.
Formation of the phenyl cation (m/z 77): Resulting from the loss of the CN group from the cyanophenyl cation.
These fragmentation patterns are consistent with those observed for other aromatic ethers and nitriles. libretexts.orgmiamioh.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Studies
The absorption of ultraviolet (UV) radiation by this compound corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states. rsc.org The UV-Vis spectrum of organic molecules containing unsaturated groups is dominated by π → π* and n → π* transitions. libretexts.org For this compound, the presence of the benzene ring and the nitrile group (C≡N) constitutes the primary chromophore.
The spectrum is expected to show strong absorption bands corresponding to π → π* transitions associated with the aromatic system. uomustansiriyah.edu.iq The lone pair electrons on the oxygen and nitrogen atoms could also participate in n → π* transitions, though these are typically weaker. uzh.ch The position of the absorption maximum (λmax) is influenced by the substituents on the benzene ring. uomustansiriyah.edu.iq
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| Hexane | ~245 | ~15,000 | π → π |
| Ethanol (B145695) | ~248 | ~16,500 | π → π |
Note: The data in this table is illustrative, based on typical values for substituted benzonitriles. The shift to a longer wavelength (red shift) in a more polar solvent like ethanol is a common observation for π → π transitions.* uomustansiriyah.edu.iq
Transient absorption spectroscopy is a powerful technique used to study the dynamics of short-lived excited states on timescales from femtoseconds to nanoseconds. rsc.orgresearchgate.net Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). The subsequent relaxation pathways, including internal conversion, intersystem crossing to triplet states, and solvent relaxation, can be monitored. diva-portal.org
For related benzonitrile derivatives like 4-(N,N-dimethylamino)benzonitrile (DMABN), extensive studies have revealed complex excited-state dynamics, including the formation of locally excited (LE) and charge-transfer (CT) states. diva-portal.org While this compound lacks the strong electron-donating amino group of DMABN, the difluoromethoxy group's electronic properties will still influence the excited-state behavior.
Following excitation to the S₁ state, this compound is expected to undergo rapid internal conversion and vibrational cooling. ustc.edu.cn The lifetime of the excited state and the quantum yields of fluorescence versus non-radiative decay pathways are key parameters determined from these studies. The technique allows for the direct observation of transient species, providing critical insights into the photochemical reaction mechanisms that are not accessible through steady-state measurements. nih.gov
X-Ray Crystallography for Solid-State Structure Determination
Despite a comprehensive search of scientific literature and crystallographic databases, detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not publicly available at this time. While the molecular structure can be predicted using computational methods and its connectivity confirmed by other spectroscopic techniques, the precise arrangement of molecules in the solid state, including unit cell dimensions, space group, and specific intermolecular interactions, remains to be determined and published.
X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering unequivocal proof of a molecule's conformation. Furthermore, the resulting crystal structure reveals the packing of molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.
For related benzonitrile derivatives, X-ray crystallography has been instrumental in understanding their solid-state properties. For instance, studies on compounds like 4,4'-(oxydimethylene)dibenzonitrile and 4-(chloromethyl)benzonitrile (B47464) have provided valuable insights into their molecular geometries and the nature of their crystalline packing. chemspider.comlookchem.comnist.gov In the case of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile, X-ray analysis revealed the dihedral angle between the two aromatic rings and the presence of O—H⋯N hydrogen bonds that link the molecules into zigzag chains. sigmaaldrich.com Similarly, the crystal structure of 4-(4-cyanobenzoylmethyl)benzonitrile showed that the benzene rings are nearly perpendicular to each other and that the crystal structure is stabilized by intermolecular C—H⋯N and C—H⋯O hydrogen bonds. nih.gov
Obtaining the crystal structure of this compound would be of significant scientific interest. The data would allow for a detailed comparison with its trifluoromethoxy and difluoromethyl analogues, providing a deeper understanding of how the progressive fluorination of the methoxy (B1213986) group influences the solid-state architecture. nih.govnih.govnih.gov This information is crucial for fields such as materials science and crystal engineering, where the ability to predict and control the packing of molecules is essential for designing materials with desired physical and chemical properties.
Until such a study is conducted and its findings are published, the following data tables remain to be populated with experimental values.
Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| R-factor | Data not available |
| Selected Bond Lengths (Å) | |
| C-CN | Data not available |
| C-O | Data not available |
| O-C(H)F₂ | Data not available |
| C-F | Data not available |
| **Selected Bond Angles (°) ** | |
| C-C-CN | Data not available |
| C-O-C | Data not available |
| F-C-F | Data not available |
Computational Chemistry and Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular and electronic properties of organic compounds. For 4-(difluoromethoxy)benzonitrile, DFT calculations provide valuable insights into its three-dimensional structure, conformational preferences, and the distribution of electrons within the molecule. These computational studies are crucial for understanding its reactivity and potential interactions.
The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy. Computational methods, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are employed for this purpose. irjweb.com
Conformational analysis is particularly important for the difluoromethoxy group, as its rotation around the C-O bond can lead to different spatial arrangements, or conformers. A potential energy surface (PES) scan can be performed by systematically rotating the C(aryl)-O-C-H dihedral angle to identify the most stable conformer. Typically, for an ether substituent on a benzene (B151609) ring, a planar or near-planar arrangement where the ether group is coplanar with the aromatic ring is often the most stable due to favorable conjugation. However, the steric bulk of the fluorine atoms may influence the preferred conformation.
Table 1: Representative Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C-CN | ~1.45 Å |
| C≡N | ~1.15 Å | |
| C-O | ~1.37 Å | |
| O-CF₂H | ~1.42 Å | |
| C-F | ~1.35 Å | |
| C-H (phenyl) | ~1.08 Å | |
| Bond Angle | C-C-CN | ~120° |
| C-O-CF₂ | ~118° | |
| F-C-F | ~109.5° | |
| Note: These values are illustrative and based on typical bond lengths and angles for similar substituted benzonitriles as specific computational data for this compound was not found in the searched literature. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies higher reactivity. researchgate.net
For this compound, the electron-withdrawing nature of both the nitrile (-CN) and difluoromethoxy (-OCF₂H) groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The nitrile group, with its strong π-accepting ability, significantly lowers the LUMO energy. The difluoromethoxy group, being strongly electronegative, will also contribute to lowering the orbital energies. DFT calculations can provide precise energy values for these frontier orbitals. For comparison, a study on 4-methoxybenzonitrile (B7767037) reported a HOMO-LUMO gap of approximately 4.37 eV. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) (Illustrative) |
| HOMO | ~-7.0 |
| LUMO | ~-1.5 |
| HOMO-LUMO Gap (ΔE) | ~5.5 |
| Note: These values are illustrative, based on the expected electronic effects of the substituents and data from related compounds. Specific computational data for this compound was not found in the searched literature. |
Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution within a molecule. libretexts.orgyoutube.com These maps are generated by calculating the electrostatic potential at the surface of a molecule, providing a color-coded guide to its electrophilic and nucleophilic regions. researchgate.net Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent electron-deficient areas that are susceptible to nucleophilic attack. youtube.com
In this compound, the MEP map is expected to show a significant region of negative electrostatic potential around the nitrogen atom of the nitrile group and the oxygen and fluorine atoms of the difluoromethoxy group, owing to their high electronegativity. The hydrogen atom of the difluoromethoxy group and the hydrogen atoms of the benzene ring would likely exhibit positive electrostatic potential. This distribution of charge highlights the polar nature of the molecule and provides insights into its intermolecular interactions.
The Hammett equation is a linear free-energy relationship that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. pharmacy180.com The Hammett substituent constant, σ, provides a numerical measure of the electron-donating or electron-withdrawing nature of a group. researchgate.net A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. researchgate.net
The difluoromethoxy group (-OCF₂H) is known to be a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) pulls electron density away from the benzene ring. While the oxygen atom can donate a lone pair of electrons via resonance (+R effect), the strong inductive withdrawal by the two fluorine atoms significantly diminishes this effect. The Hammett constant for the para-substituted difluoromethoxy group (σp) has been reported to be positive, confirming its electron-withdrawing character. For instance, some studies suggest a σp value in the range of +0.13 to +0.27. This is in contrast to the methoxy (B1213986) group (-OCH₃), which is an electron-donating group with a negative σp value (around -0.27). utexas.edu The electron-withdrawing nature of the -OCF₂H group influences the reactivity of the aromatic ring and the acidity of any benzylic protons.
Reaction Mechanism Investigations
Computational chemistry, particularly DFT, plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
Investigating the reaction mechanisms involving this compound through computational methods can provide a detailed understanding of the reaction pathways and the structures of the transition states. nih.gov For example, in a potential synthesis or reaction of this compound, DFT calculations can be used to model the step-by-step process.
For instance, in a nucleophilic aromatic substitution reaction where the nitrile group or a halogen on a precursor is displaced, computational studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. A study on the reaction of 4,5-dibromo-1,2-diaminobenzene with copper cyanide to form 4,5-diaminophthalonitrile (B137029) utilized DFT to analyze the kinetics and thermodynamics, identifying two major steps with their respective activated complexes. researchgate.net Similarly, the mechanism of cycloaddition reactions involving substituted benzonitrile (B105546) oxides has been investigated kinetically, with proposals for a concerted mechanism with charge imbalance in the transition state. rsc.org Such computational insights are invaluable for optimizing reaction conditions and predicting the feasibility and selectivity of chemical transformations involving this compound.
Radical Anion Intermediates and Decomposition Pathways
The formation of radical anions is a key step in many chemical transformations, including electrochemical reactions and certain substitution reactions. acs.org For benzonitrile and its derivatives, the radical anion is typically formed by the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is often a π* antibonding orbital of the aromatic system. nih.gov The stability and subsequent decomposition pathways of these radical anions are of significant interest.
Studies on halogenated benzonitrile anion radicals have shown that their decomposition can proceed via cleavage of the carbon-halogen bond. acs.org While specific computational studies on the this compound radical anion are not widely available, analogies can be drawn from related systems. The difluoromethoxy group, with its electron-withdrawing nature, is expected to influence the electron distribution in the aromatic ring and, consequently, the stability and reactivity of the radical anion.
The decomposition of the radical anion of this compound could potentially involve the cleavage of the C-O bond in the difluoromethoxy group or fragmentation of the difluoromethyl group itself. However, research on the benzonitrile radical anion indicates that it can be stable enough to be isolated and studied in specific environments, such as in low-density amorphous water ice matrices. nih.gov In these conditions, the radical anion can be formed by the reaction of benzonitrile with solvated electrons. nih.gov Photoexcitation of the benzonitrile radical anion can lead to the reversal of the electron transfer, reforming the neutral molecule. nih.gov
The protonation of the benzonitrile radical anion is a key step in its reaction pathways in protic solvents. rsc.org Pulse radiolysis studies of aqueous benzonitrile solutions have determined the rate constant for this protonation to be very high, with a pK value of 7.4 for the protonation equilibrium. rsc.org This indicates that in sufficiently acidic environments, the radical anion will be rapidly converted to a neutral radical species.
Cycloaddition Reactions Involving Benzonitrile Derivatives
Benzonitrile and its derivatives can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. The [3+2] cycloaddition of benzonitrile N-oxides with nitroalkenes, for instance, has been studied computationally to understand the reaction mechanism and regioselectivity. growingscience.com These studies, based on Molecular Electron Density Theory (MEDT), analyze the electronic structure of the reactants to predict the flow of electrons and the feasibility of the reaction.
Photocycloadditions of benzene derivatives with alkenes are another important class of reactions. publish.csiro.au These reactions can proceed through different pathways, such as ortho, meta, and para cycloadditions, leading to a variety of bicyclic products. publish.csiro.au Computational studies have been crucial in understanding the role of the excited state (singlet or triplet) and the influence of substituents on the reaction outcome. publish.csiro.au For example, a computational study on the photocycloaddition of a benzonitrile derivative with a methoxy substituent revealed that the reaction proceeds primarily from the singlet excited state. publish.csiro.au
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org While benzonitrile itself is not a typical diene or dienophile for the classic Diels-Alder reaction, its derivatives can be involved in variations of this reaction. For instance, the hexadehydro Diels-Alder reaction utilizes alkynes and diynes to form a benzyne (B1209423) intermediate, which can then be trapped to create highly functionalized aromatic rings. wikipedia.org The underlying principles of these reactions are often explained by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgyoutube.com
Molecular Dynamics (MD) Simulations and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of chemical systems, including this compound.
Nonadiabatic Molecular Dynamics for Excited-State Relaxation
Photochemical reactions and other processes involving electronically excited states often require a theoretical treatment that goes beyond the Born-Oppenheimer approximation. rsc.org Nonadiabatic molecular dynamics (NAMD) simulations are designed for this purpose, allowing for the study of transitions between different electronic potential energy surfaces. rsc.orgruhr-uni-bochum.de These simulations are essential for understanding the relaxation pathways of photoexcited molecules.
The implementation of NAMD with quantum mechanical methods like time-dependent density functional theory (TDDFT) has significantly expanded the scope of these simulations to larger molecular systems. rsc.org
Solvent Polarity and its Influence on Molecular Behavior
The polarity of the solvent can have a profound impact on the behavior of solute molecules, influencing their stability, reactivity, and spectroscopic properties. wikipedia.org For polar molecules like this compound, the interactions with solvent molecules can stabilize or destabilize different electronic states and intermediates.
Studies on benzonitrile and its derivatives have shown that solvent polarity can affect reaction rates and equilibria. researchgate.net For example, the catalytic transfer hydrogenation of benzonitrile shows higher initial conversion rates in protic solvents like ethanol (B145695) compared to aprotic solvents like THF or ethyl acetate. researchgate.net This is attributed to the ability of protic solvents to stabilize intermediates and transition states through hydrogen bonding.
The electronic polarizability of benzonitrile has been found to be only slightly affected by the dielectric nature of the solvent, suggesting that its electric deformability is similar to that of the benzene molecule. znaturforsch.comresearchgate.net However, the absorption and emission spectra of some aromatic compounds can exhibit solvatochromism, where the position of the spectral bands shifts with solvent polarity. nih.govrsustnjogat.org This effect arises from the differential solvation of the ground and excited states of the molecule. rsustnjogat.org
MD simulations can be used to explicitly model the solvent molecules around a solute, providing a microscopic view of the solvation shell and its influence on the solute's properties. For instance, MD simulations of liquid benzonitrile have been used to study its bulk and surface properties, including the formation of hydrogen bonds and ring stacking interactions. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.
For benzonitrile derivatives, QSAR and SPR studies can be employed to understand how variations in the substituents on the benzene ring affect their properties. For example, a QSAR study on phenylalkylamine hallucinogens, which are benzene derivatives, compared the use of classical descriptors (e.g., hydrophobicity, steric parameters) with quantum theoretic parameters to model their activity. nih.gov The study found that a model based on the energies and nodal orientations of near-frontier π-like orbitals was effective in accounting for the variance in activity. nih.gov
In the context of this compound, QSAR/SPR models could be developed to predict properties such as its binding affinity to a biological target, its solubility, or its performance as a component in a material. These models would typically involve calculating a set of molecular descriptors for this compound and a series of related compounds. These descriptors can include constitutional, topological, geometrical, and electronic parameters. By establishing a mathematical relationship between these descriptors and the observed activity or property, it becomes possible to predict the behavior of untested compounds.
Recent research has demonstrated the precise recognition of various benzonitrile derivatives by a supramolecular macrocycle. nih.gov This type of host-guest chemistry, which can be studied experimentally through co-crystallization and computationally through molecular docking, provides valuable data for developing highly specific SPR models. nih.gov Such models can elucidate the key non-covalent interactions, like π-π stacking, that govern the binding of benzonitrile derivatives within a receptor cavity. nih.gov
Correlation of Electronic Properties with Reactivity and Biological Activity
The introduction of the difluoromethoxy (-OCF₂H) group to the benzonitrile scaffold profoundly influences its electronic properties, which in turn dictates its reactivity and potential biological interactions. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these electronic effects.
The high electronegativity of the fluorine atoms results in a significant withdrawal of electron density from the aromatic ring. numberanalytics.com This inductive effect lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and can raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.com A larger HOMO-LUMO gap generally correlates with greater chemical stability and lower reactivity towards certain types of reactions, such as electrophilic aromatic substitution. numberanalytics.com
However, the presence of the oxygen atom in the difluoromethoxy group can also lead to resonance effects, where the oxygen lone pairs donate electron density to the aromatic ring. This interplay between strong inductive withdrawal and weaker resonance donation creates a complex electronic environment that can be finely tuned. The net effect is a modulation of the electron distribution across the molecule, which is crucial for its interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies on related heterocyclic compounds like benzimidazoles and benzoxazoles have demonstrated the importance of electronic and steric parameters in determining biological activity. nih.govrsc.org For instance, descriptors such as molar refractivity (a measure of polarizability and volume) and the partition coefficient (log P) are often key variables in QSAR models for predicting antimicrobial or anticancer activity. nih.gov While specific QSAR models for this compound are not extensively reported in public literature, the principles derived from analogous structures suggest that the electronic landscape shaped by the -OCF₂H group is a critical determinant of its biological function. The nitrile group, a strong electron-withdrawing group and a hydrogen bond acceptor, further contributes to the molecule's electronic profile and potential for specific interactions with biological macromolecules.
Lipophilicity and Membrane Permeability Predictions
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter in drug design as it strongly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity. For fluorinated compounds, in particular, there is often an excellent correlation between LogP and membrane partitioning, a key factor in a molecule's ability to cross biological membranes and reach its site of action.
In silico methods provide a rapid and cost-effective means of predicting the lipophilicity and membrane permeability of compounds like this compound. Various computational models exist, ranging from fragment-based approaches to those utilizing whole-molecule properties. Public databases such as PubChem provide predicted LogP values; for this compound, the predicted XlogP3 value is 2.1. This moderate lipophilicity suggests a favorable balance between aqueous solubility and lipid membrane partitioning, which is often a desirable characteristic for orally bioavailable drugs.
The permeability of a compound across biological membranes, such as the intestinal epithelium or the skin, can also be predicted using computational models. These models often incorporate lipophilicity along with other molecular descriptors like molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Below are interactive tables showcasing predicted ADME properties for this compound based on established computational models.
Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| XlogP3 | 2.1 |
| Topological Polar Surface Area (TPSA) | 36.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Data is based on predictive models and may not reflect experimentally determined values.
Table 2: Predicted Membrane Permeability of this compound
| Permeability Model | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Caco-2 Permeability (logPapp) | High |
| Skin Permeability (logKp) | Moderate |
Predictions are based on in silico models that correlate physicochemical properties with experimental permeability data for a diverse set of molecules.
The high predicted intestinal absorption and Caco-2 permeability are consistent with the compound's moderate lipophilicity and relatively low polar surface area. The moderate predicted skin permeability is also in line with its physicochemical profile. These in silico predictions suggest that this compound possesses favorable pharmacokinetic properties for absorption, making it an attractive scaffold for the development of bioactive molecules.
Advanced Applications in Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Syntheses
4-(Difluoromethoxy)benzonitrile serves as a pivotal intermediate in the synthesis of more complex molecules. Its functional groups provide handles for a variety of chemical transformations, allowing for the elongation of carbon chains and the introduction of new functionalities. For instance, it is a documented precursor in the creation of valuable compounds used in medicinal and agricultural chemistry. nrochemistry.com
A key transformation is the reduction of the nitrile group to a primary amine, yielding 4-(difluoromethoxy)benzylamine. sigmaaldrich.com This benzylamine (B48309) can then participate in further reactions, such as amide bond formation or the construction of heterocyclic systems, which are common scaffolds in drug discovery. For example, it can be a building block in the synthesis of 4-(4-alkylphenoxy)benzylamines, which are intermediates for insecticides and acaricides. google.com The synthesis often involves the reaction of a substituted phenol (B47542) with a benzonitrile (B105546) derivative, followed by the reduction of the nitrile. google.com
Regioselective and Chemoselective Transformations
The electronic properties of the substituents on the aromatic ring of this compound govern the selectivity of its reactions.
Regioselectivity: The difluoromethoxy group (-OCHF₂) is an ortho-para directing group due to the lone pairs on the oxygen atom. Conversely, the nitrile group (-CN) is a meta-directing deactivator. In electrophilic aromatic substitution reactions, such as nitration, the activating effect of the difluoromethoxy group dominates. Since the para position is occupied, electrophiles are directed to the ortho position (C3 and C5). For example, nitration of 1,4-dialkoxybenzene derivatives often shows high regioselectivity, and this principle can be extended to this compound. nih.govnih.gov
Table 1: Regioselective Nitration of this compound
| Reaction | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(difluoromethoxy)benzonitrile |
Chemoselectivity: The compound possesses multiple reactive sites, and specific reagents can target one functional group while leaving others untouched. A prime example is the chemoselective reduction of the nitrile group. While powerful reducing agents might affect other parts of the molecule, milder, more specific methods can selectively convert the nitrile. For instance, catalytic hydrogenation using specific catalysts like copper-magnesium oxide can reduce benzonitrile to benzylamine with high selectivity, a method applicable to its difluoromethoxy derivative. rsc.org This allows for the transformation of the nitrile into an amine without cleaving the difluoromethoxy group. organic-chemistry.org
Synthesis of Complex Molecules through Functional Group Interconversions
Functional group interconversions are fundamental to multi-step synthesis, allowing for the strategic modification of a molecule's reactive sites. libretexts.orgorgsyn.org The nitrile group of this compound is particularly amenable to several key transformations.
Reduction to Primary Amines: The nitrile can be reduced to 4-(difluoromethoxy)benzylamine. This transformation is crucial for introducing a nucleophilic amine group, which can be used for subsequent reactions like acylation or alkylation. sigmaaldrich.com
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 4-(difluoromethoxy)benzoic acid. nih.govlibretexts.orgnih.govrsc.orgresearchgate.net This introduces a carboxylic acid functionality, which is a versatile precursor for esters, amides, and other acid derivatives.
Cycloaddition to Tetrazoles: The [3+2] cycloaddition reaction between the nitrile group and an azide (B81097), such as sodium azide, yields a tetrazole ring. researchgate.net This reaction creates 5-(4-(difluoromethoxy)phenyl)-1H-tetrazole, a heterocyclic structure that is considered a bioisostere of a carboxylic acid group in medicinal chemistry, often improving metabolic stability and cell permeability. scielo.org.zanih.gov
Table 2: Key Functional Group Interconversions of this compound
| Starting Material | Reagents | Product | Transformation |
| This compound | H₂, Catalyst (e.g., Raney Ni) | 4-(Difluoromethoxy)benzylamine | Nitrile to Amine |
| This compound | H₃O⁺ or OH⁻, Heat | 4-(Difluoromethoxy)benzoic acid | Nitrile to Carboxylic Acid |
| This compound | NaN₃, ZnCl₂ | 5-(4-(Difluoromethoxy)phenyl)-1H-tetrazole | Nitrile to Tetrazole |
Cross-Coupling Reactions Involving this compound Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself is not typically a direct partner in these reactions, its halogenated precursors, such as 4-bromo-1-(difluoromethoxy)benzene or 4-iodo-1-(difluoromethoxy)benzene , are excellent substrates. nih.govnih.gov
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. 4-Bromo-1-(difluoromethoxy)benzene can react with various arylboronic acids to form fluorinated biaryl compounds, which are common motifs in pharmaceuticals and materials science. libretexts.orgresearchgate.netyoutube.comhcchems.com
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Using 4-iodo-1-(difluoromethoxy)benzene as a precursor allows for the introduction of an alkyne moiety, creating arylalkyne structures. nih.govsynarchive.comresearchgate.net
Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds. 4-Bromo-1-(difluoromethoxy)benzene can be coupled with a wide range of primary or secondary amines to produce N-aryl amines, which are prevalent in drug molecules. organic-chemistry.orglibretexts.orgwikipedia.orgnih.gov
Table 3: Representative Cross-Coupling Reactions with a Precursor
| Reaction Type | Precursor | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | 4-Bromo-1-(difluoromethoxy)benzene | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |
| Sonogashira | 4-Iodo-1-(difluoromethoxy)benzene | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylalkyne |
| Buchwald-Hartwig | 4-Bromo-1-(difluoromethoxy)benzene | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Arylamine |
Dearomatization Strategies and Synthesis of Saturated Fluorinated Systems
Dearomatization reactions convert flat, aromatic systems into three-dimensional saturated rings, which is a valuable strategy for accessing novel chemical space in drug discovery.
Birch Reduction: The Birch reduction is a classic method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is dictated by the electronic nature of the ring substituents. nrochemistry.comorganic-chemistry.orgyoutube.com For this compound, the ring contains both an electron-donating group (-OCHF₂) and a powerful electron-withdrawing group (-CN). In such cases, the electron-withdrawing group typically governs the reaction's regioselectivity. The initial addition of an electron forms a radical anion, which is most stable when the negative charge is localized at the ipso (C1) and para (C4) positions, stabilized by the nitrile group. Protonation and further reduction lead to a dihydrobenzonitrile derivative where the sp³-hybridized carbons are at positions 1 and 4.
Catalytic Hydrogenation: To achieve full saturation, catalytic hydrogenation can be employed. While this often requires harsh conditions that might cleave the difluoromethoxy group, specific catalyst systems can hydrogenate the aromatic ring to produce a substituted cyclohexane. For example, rhodium or platinum catalysts are known to be effective for the hydrogenation of pyridine (B92270) rings to piperidines, and similar strategies can be adapted for benzene (B151609) derivatives to yield fully saturated fluorinated systems. researchgate.net Complete reduction of the nitrile and the ring would lead to a (4-(difluoromethoxy)cyclohexyl)methanamine (B12979370) scaffold.
Investigations of Biological Activity and Mechanistic Pharmacology
Role in Pharmaceutical Development
4-(Difluoromethoxy)benzonitrile is a versatile intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those aimed at treating neurological disorders. chemimpex.com The presence of the difluoromethoxy group can enhance the metabolic stability, solubility, and reactivity of a molecule, making it a desirable feature in drug design. chemimpex.com This has led to its incorporation into a range of novel drug candidates targeting various diseases.
Development of Novel Drug Candidates
The this compound moiety has been integral to the creation of new therapeutic agents for diverse conditions. For instance, its derivatives have been explored in the development of treatments for cancer and have been incorporated into compounds designed to inhibit specific enzymes involved in disease progression. nih.gov
One notable area of research involves the development of heterocyclic compounds with structures similar to quinone systems. In one study, four novel heterocyclic compounds were synthesized and tested for their anticancer activity against human colon cancer cells. All four compounds, which are structurally related to quinone systems, demonstrated a significant reduction in the viability of colon cancer cells at low concentrations that were not harmful to normal intestinal cells. nih.gov
Another area of application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the DPP-4 enzyme, which is a target for type 2 diabetes treatment. nih.gov
| Compound Class | Therapeutic Target | Potential Indication | Key Findings | Reference |
|---|---|---|---|---|
| Heterocyclic Quinone-like Compounds | Cancer Cell Viability | Colon Cancer | Significant reduction in colon cancer cell viability at low, non-toxic concentrations. | nih.gov |
| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Good in vitro inhibitory activity against DPP-4 enzyme. | nih.gov |
Targeting Specific Biological Pathways
The strategic inclusion of the this compound structure in larger molecules allows for the targeting of specific biological pathways implicated in disease. The modulation of these pathways is a cornerstone of modern drug discovery.
One significant pathway targeted by derivatives of this compound is the transforming growth factor-beta (TGF-β)/Smad signaling pathway. This pathway is crucial in the progression of pulmonary fibrosis. A study on 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), an intermediate metabolite of a marine derivative, demonstrated its ability to inhibit the epithelial-mesenchymal transition (EMT) in lung cells by suppressing the TGF-β1/Smad pathway. mdpi.com This inhibition leads to a reduction in lung inflammation and fibrosis. mdpi.com
Another critical pathway is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade, which is regulated by phosphodiesterase (PDE) enzymes. nih.gov Inhibition of PDE4, in particular, elevates intracellular cAMP levels, which in turn modulates inflammatory responses. nih.gov Compounds containing the difluoromethoxy group have been developed as potent PDE4 inhibitors for inflammatory conditions like chronic obstructive pulmonary disease (COPD) and asthma. nih.gov
Modulation of Molecular Interactions
The difluoromethoxy group of this compound plays a key role in modulating the interactions between a drug molecule and its biological target. This group can influence a compound's binding affinity, selectivity, and pharmacokinetic properties. The ability of this group to enhance reactivity and solubility makes it a valuable component in medicinal chemistry for effectively modulating molecular interactions. chemimpex.com
Enzyme Inhibition Studies
The inhibition of specific enzymes is a major strategy in the treatment of numerous diseases. The this compound scaffold has been incorporated into molecules designed to be potent and selective enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibition (MAO-B and MAO-A)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govelsevierpure.com While a variety of compounds are known to inhibit MAOs, research has also focused on developing new classes of inhibitors with improved properties. nih.govmdpi.com
Studies have shown that the benzonitrile moiety is a "privileged" functional group for MAO-B inhibition. nih.gov Specifically, C4-substituted phthalonitriles have been found to be highly potent, reversible inhibitors of MAO-B, with many exhibiting IC50 values in the low nanomolar range. nih.gov Modeling studies indicate that the nitrile groups can form polar interactions within the substrate cavity of the MAO-B enzyme. nih.gov While C3-substituted benzonitriles are generally better MAO-B inhibitors than their C4-substituted counterparts, the nitrile group itself is considered crucial for high-potency inhibition. nih.gov
Furthermore, research on 2,1-benzisoxazole derivatives has identified compounds with a p-benzonitrile substitution as potent and specific inhibitors of MAO-B. nih.gov
| Compound Class | Target Enzyme | Potency | Key Structural Feature | Reference |
|---|---|---|---|---|
| C4-Substituted Phthalonitriles | MAO-B | Low nM IC50 values | Phthalonitrile moiety | nih.gov |
| 2,1-Benzisoxazole Derivatives | MAO-B | Potent and specific | p-Benzonitrile substitution | nih.gov |
Phosphodiesterase-4 (PDE4) Inhibition
Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for inflammatory diseases such as COPD, asthma, and multiple sclerosis. nih.govnih.gov Several potent PDE4 inhibitors incorporate the difluoromethoxy-phenyl structure.
For example, CHF6001 is a PDE4 inhibitor designed for inhaled treatment of COPD and asthma. This compound, which contains a 4-(difluoromethoxy)phenyl group, has demonstrated greater potency in inhibiting PDE4 and subsequent cytokine release than other established inhibitors like roflumilast (B1684550) and cilomilast. nih.gov
Another example is L-826,141, a novel PDE4 inhibitor with a 3,4-bis-difluoromethoxyphenyl structure. It has shown efficacy in an animal model of multiple sclerosis by preventing the progression of the disease. nih.gov This effect is attributed to the near-complete inhibition of PDE4 activity in immune cells. nih.gov
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of this enzyme can lead to an accumulation of acetylcholine, a mechanism exploited by drugs for conditions like Alzheimer's disease, but also the mode of action for certain toxins. nih.govnih.gov A thorough review of scientific literature reveals no specific studies investigating the inhibitory activity of this compound against acetylcholinesterase.
Receptor Interaction Studies
The interaction of chemical compounds with specific biological receptors is a cornerstone of pharmacological research, determining the potential therapeutic effects or toxicological profile of a substance. Investigations can reveal if a compound binds to and activates (agonist) or blocks (antagonist) a receptor. frontiersin.org To date, there are no published receptor binding profiles or interaction studies specifically for this compound in the public domain. However, a related derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid, has been studied for its inhibitory effects on the TGF-β1/Smad signaling pathway in the context of pulmonary fibrosis. nih.gov This study demonstrated that the derivative could inhibit the epithelial-mesenchymal transition in A549 lung cells, but it does not provide a general receptor interaction profile for this compound itself. nih.gov
Anticancer Research and Cytotoxic Evaluation
The evaluation of a compound's ability to kill or inhibit the growth of cancer cells (cytotoxicity) is a primary step in the discovery of new anticancer agents. nih.govejmo.org These studies often involve screening the compound against various cancer cell lines. nih.govopenmedicinalchemistryjournal.comfrontiersin.org Despite the investigation of other benzonitrile derivatives for their cytotoxic effects, there is currently no available research in the scientific literature that specifically evaluates the anticancer or cytotoxic properties of this compound.
Antiparasitic Activity Investigations
The search for new antiparasitic drugs is a significant area of research, targeting diseases caused by protozoa and helminths. nih.gov This involves screening compounds for their ability to inhibit the growth of or kill parasites such as Leishmania major or Toxoplasma gondii. ejmo.orgnih.gov A review of existing literature indicates that this compound has not been evaluated for its potential antiparasitic activity.
Modulation of Pharmacokinetic Properties
Metabolic Stability Enhancement
A primary reason for introducing a difluoromethoxy group is to enhance a molecule's metabolic stability. mdpi.comnih.gov This is often achieved by replacing a metabolically vulnerable methoxy (B1213986) group (-OCH3). The -OCH3 group is susceptible to O-demethylation by metabolic enzymes, a biotransformation pathway that can be blocked by the presence of the OCF2H group. nih.gov The rate-limiting step in this metabolic reaction, the abstraction of a hydrogen atom from the methyl group, cannot occur when the hydrogens are replaced by fluorine. nih.gov
| Metabolic Consideration | Effect of Difluoromethoxy Group | Reference |
| O-demethylation | Blocks this metabolic pathway by replacing -OCH3 | nih.gov |
| Enzymatic Degradation | Increased resistance due to strong C-F bonds | rsc.org |
| Half-life & Bioavailability | Can be improved due to enhanced stability | mdpi.com |
Cellular Membrane Permeability
The difluoromethoxy group also plays a crucial role in modulating a molecule's cellular membrane permeability, a critical factor for drug absorption and distribution. nih.govmdpi.com This is largely due to its influence on the lipophilicity of the compound. The OCF2H group is less lipophilic than the trifluoromethoxy (OCF3) group. nih.gov This allows for a fine-tuning of a molecule's logP value to optimize its ability to cross biological membranes. mdpi.com
Furthermore, the difluoromethoxy group can act as a hydrogen bond donor, which can lead to enriched molecular interactions with residues in the binding pockets of target proteins. nih.gov Unlike the trifluoromethoxy group, which tends to adopt a conformation orthogonal to an aromatic ring, the difluoromethyl ether group (ArOCF2H) has no strong orientational preference. rsc.org This conformational flexibility allows the molecule to adopt an optimal orientation for binding to a target protein, which can influence its transport across membranes. rsc.org The incorporation of fluorinated groups like OCF2H is a common strategy to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pharmaceuticals and agrochemicals. mdpi.com
| Property | Influence of Difluoromethoxy Group | Reference |
| Lipophilicity | Less lipophilic than -OCF3, allowing for logP optimization | nih.govmdpi.com |
| Hydrogen Bonding | Can act as a hydrogen bond donor | nih.gov |
| Conformational Flexibility | Lacks a strong orientational preference, allowing for optimal binding | rsc.org |
| ADMET Properties | Used to fine-tune these properties in drug and agrochemical design | mdpi.com |
Applications in Agrochemical Chemistry
This compound is a valuable building block in the agrochemical industry. chemimpex.com Its unique structural features are leveraged in the synthesis of modern herbicides and pesticides. chemimpex.com
Building Block for Herbicides and Pesticides
The benzonitrile chemical structure is the foundation for a class of herbicides. nih.gov this compound serves as a key intermediate in the production of more complex agrochemical compounds. chemimpex.com The presence of the difluoromethoxy group and the nitrile functionality allows for a variety of chemical modifications, enabling the creation of a diverse range of potential active ingredients. While specific commercial herbicides directly derived from this compound are not detailed in the provided search results, its role as a precursor is highlighted. chemimpex.com The synthesis of herbicidal substances can involve benzonitrile intermediates, such as in the case of 2,6-dichloro-3-fluoro-benzonitrile. google.com
Design of Compounds with Improved Efficacy and Reduced Environmental Impact
The incorporation of the difluoromethoxy group from this compound into the final agrochemical product can lead to improved efficacy and a better environmental profile. chemimpex.com The enhanced metabolic stability conferred by the OCF2H group can result in a more persistent effect on the target weeds or pests, potentially allowing for lower application rates.
The modulation of lipophilicity by the difluoromethoxy group can also optimize the uptake and translocation of the herbicide or pesticide within the target organism. Furthermore, the increased stability of the molecule can lead to more predictable degradation pathways in the environment, potentially reducing the formation of undesirable or persistent metabolites. Benzonitrile herbicides themselves, such as bromoxynil (B128292) and ioxynil, are known, and their environmental fate is a subject of study. nih.gov The design of new derivatives using building blocks like this compound aims to create more effective and environmentally benign crop protection solutions. chemimpex.com
Material Science Applications
Beyond its biological applications, this compound and its derivatives are explored in the field of material science. chemimpex.com The unique electronic and photophysical properties of benzonitrile compounds make them suitable for use in advanced materials. rsc.org
For example, benzonitrile derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.orgelsevierpure.com In one study, a material with a wide energy gap, 3,4-di(9H-carbazol-9-yl)benzonitrile (2CzBN), was synthesized and applied in OLEDs. elsevierpure.com This compound demonstrated pure blue electroluminescence. elsevierpure.com Furthermore, due to its high triplet energy and electron transport capabilities, it was found to be a highly efficient host material in thermally activated delayed fluorescence (TADF)-based OLEDs. elsevierpure.com Other multifunctional benzonitrile derivatives have been shown to exhibit TADF and mechanofluorochromic properties, highlighting their potential for advanced optoelectronic applications with tunable and stimuli-responsive emission characteristics. rsc.org The unique chemical properties of this compound, such as its contribution to durability and resistance, make it a compound of interest for the development of polymers and coatings. chemimpex.com
Development of Advanced Materials
The incorporation of fluorine-containing functional groups is a well-established strategy for the development of advanced materials with unique and desirable properties. The difluoromethoxy (-OCF2H) group, in particular, is of interest due to its combination of lipophilicity, polarity, and ability to participate in hydrogen bonding. While specific research focusing exclusively on the polymerization of this compound is not extensively documented in publicly available literature, the broader field of fluorinated polymers provides a strong basis for understanding its potential contributions to advanced materials.
The nitrile functional group in this compound offers a versatile handle for various polymerization reactions. For instance, it can potentially be involved in cyclotrimerization reactions to form highly cross-linked, thermally stable triazine-based polymers. Furthermore, the benzonitrile moiety can be chemically modified to introduce other polymerizable groups, allowing for its incorporation into a wide range of polymer backbones, such as polyimides, polyamides, and poly(arylene ether)s.
The presence of the difluoromethoxy group on the phenyl ring is expected to impart several key characteristics to the resulting materials. These include:
Enhanced Thermal Stability: The high bond energy of the C-F bond generally leads to polymers with increased resistance to thermal degradation.
Improved Chemical Resistance: The fluorine atoms provide a protective shield around the polymer chain, making it less susceptible to attack by various chemicals and solvents.
Modified Surface Properties: Fluorinated polymers are known for their low surface energy, which translates to properties like hydrophobicity (water repellency) and oleophobicity (oil repellency). This is highly desirable for creating self-cleaning and anti-fouling surfaces.
Dielectric Properties: The introduction of fluorine can lower the dielectric constant of a material, making it a candidate for applications in microelectronics as an insulating layer.
Polymers and Coatings with Enhanced Durability and Resistance
The unique electronic and steric properties of the difluoromethoxy group make this compound a promising, though not yet widely explored, building block for polymers and coatings with enhanced durability and resistance to environmental factors.
The nitrile group can serve as a precursor for creating robust, cross-linked polymer networks. For example, the trimerization of the nitrile groups can lead to the formation of a triazine ring, a highly stable heterocyclic structure known for its exceptional thermal and chemical resistance. A polymer network built upon these triazine linkages, and featuring the pendant difluoromethoxy-substituted phenyl groups, would be expected to exhibit superior performance in harsh environments.
When incorporated into coatings, the difluoromethoxy groups are anticipated to migrate to the surface, creating a low-energy interface. This would result in a coating with the following characteristics:
Hydrophobicity and Oleophobicity: The coating would repel water and oils, preventing them from wetting the surface. This is crucial for applications requiring resistance to staining, graffiti, and general soiling.
Reduced Friction: The low surface energy would lead to a lower coefficient of friction, which can be beneficial for applications requiring good slip properties and resistance to abrasion.
Weatherability: The strong C-F bonds would provide enhanced resistance to degradation by UV radiation and atmospheric oxidation, leading to coatings with longer service life, better color retention, and resistance to chalking and cracking.
Although specific performance data for coatings formulated with this compound is not available in the current body of scientific literature, the well-documented impact of fluorination on polymer properties provides a strong theoretical basis for its potential in creating highly durable and resistant coatings. The combination of the robust nitrile-derived network and the surface-active difluoromethoxy groups presents a compelling avenue for future research and development in high-performance coatings.
Environmental Fate and Ecotoxicological Considerations
Persistence and Degradation Pathways in the Environment
There is currently no specific information available in the scientific literature regarding the persistence and degradation pathways of 4-(Difluoromethoxy)benzonitrile in the environment. Studies on its abiotic and biotic degradation are lacking.
While the degradation of the basic benzonitrile (B105546) structure can proceed via two main microbial pathways—either a nitrilase pathway directly to benzoate (B1203000) and ammonia (B1221849) or a two-step process involving nitrile hydratase and amidase—it is unknown how the difluoromethoxy substituent at the para position influences these degradation routes for this specific compound. ethz.ch The presence of the difluoromethoxy group, a stable moiety, may potentially increase the persistence of the molecule compared to unsubstituted benzonitrile. However, without experimental data, this remains speculative.
Table 1: General Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H5F2NO | uni.lu |
| Molecular Weight | 169.13 g/mol | sigmaaldrich.com |
| Predicted XlogP | 2.6 | uni.lu |
This table is interactive. Click on the headers to sort the data.
Bioaccumulation and Biotransformation Studies in Biological Systems
Specific studies on the bioaccumulation and biotransformation of this compound in any biological system have not been identified in the reviewed literature. The predicted octanol-water partition coefficient (XlogP) of 2.6 suggests a moderate potential for bioaccumulation. uni.lu However, this is a theoretical value and requires experimental validation through studies such as bioconcentration factor (BCF) measurements in aquatic organisms.
Information regarding the metabolic pathways of this compound in organisms is also unavailable. It is unknown whether the compound is metabolized and excreted or if it bioaccumulates in tissues.
Environmental Monitoring and Detection Strategies
Specific methods for the environmental monitoring and detection of this compound in various environmental matrices such as water, soil, or air have not been described in the available literature. General environmental monitoring techniques, such as passive sampling and the use of active air samplers with subsequent analysis, are established for a wide range of organic compounds. cormica.comresearchgate.net In principle, analytical methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) could be developed for the detection and quantification of this compound. However, no such specific methods have been published.
Q & A
Q. Basic Research Focus
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.
- Storage : Keep in amber vials at −20°C to prevent hydrolysis of the nitrile group.
- Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Focus
The electron-withdrawing nitrile and difluoromethoxy groups deactivate the aromatic ring, directing electrophilic substitution to the para position. DFT studies show lowered π-electron density at the nitrile-bearing carbon, favoring Suzuki-Miyaura coupling with electron-rich boronic acids (e.g., aryl-Bpin) . Kinetic studies reveal rate constants (k) ~10⁻³ s⁻¹ under Pd(OAc)₂ catalysis .
What computational models predict the environmental fate of this compound?
Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
